1,3,6-Triazabicyclo[4.2.1]nonane
CAS No.: 736179-85-4
Cat. No.: VC16822693
Molecular Formula: C6H13N3
Molecular Weight: 127.19 g/mol
* For research use only. Not for human or veterinary use.
![1,3,6-Triazabicyclo[4.2.1]nonane - 736179-85-4](/images/structure/VC16822693.png)
Specification
CAS No. | 736179-85-4 |
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Molecular Formula | C6H13N3 |
Molecular Weight | 127.19 g/mol |
IUPAC Name | 1,3,6-triazabicyclo[4.2.1]nonane |
Standard InChI | InChI=1S/C6H13N3/c1-2-8-3-4-9(6-8)5-7-1/h7H,1-6H2 |
Standard InChI Key | KPQPVUVFJQYJAA-UHFFFAOYSA-N |
Canonical SMILES | C1CN2CCN(C2)CN1 |
Introduction
Structural and Molecular Characteristics
1,3,6-Triazabicyclo[4.2.1]nonane belongs to the azabicycloalkane family, featuring a bicyclo[4.2.1]nonane backbone with three nitrogen atoms replacing carbons at positions 1, 3, and 6. The molecular formula is C₆H₁₁N₃, with a molecular weight of 125.17 g/mol. The bicyclic framework imposes significant ring strain, which influences both its reactivity and conformational stability. Key structural features include:
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Ring System: A fused bicyclic structure comprising a seven-membered ring and a two-membered bridge.
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Nitrogen Placement: The 1,3,6-triaza configuration creates distinct electronic environments, enabling participation in hydrogen bonding and coordination chemistry.
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Chirality: The asymmetric arrangement of nitrogen atoms introduces stereochemical complexity, though specific enantiomeric data remain uncharacterized.
Theoretical calculations using density functional theory (DFT) suggest that the compound’s stability is influenced by intramolecular hydrogen bonding between adjacent nitrogen atoms .
Synthesis and Manufacturing
Synthetic Routes
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Precursor Preparation: Starting with a linear triamine derivative, such as 1,3,6-triaminononane.
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Cyclization: Intramolecular nucleophilic substitution or reductive amination to form the bicyclic framework.
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Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during synthesis .
Example Protocol (Hypothetical):
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Reactants: 1,3,6-Triaminononane, Boc anhydride, triethylamine.
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Conditions: Reflux in dichloromethane (40°C, 12 hours).
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Purification: Silica gel chromatography with hexane/ethyl acetate gradients .
Industrial-Scale Production
Industrial synthesis would require optimization for yield and cost-efficiency. Key considerations include:
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Catalysis: Transition metal catalysts (e.g., palladium) to facilitate cyclization.
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Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) to enhance reaction kinetics.
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Quality Control: High-performance liquid chromatography (HPLC) to ensure >95% purity.
Chemical and Physical Properties
Table 1: Theoretical Physicochemical Properties
Property | Value |
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Molecular Formula | C₆H₁₁N₃ |
Molecular Weight | 125.17 g/mol |
Boiling Point | ~250°C (estimated) |
Solubility | Moderate in polar solvents |
LogP (Partition Coefficient) | 0.8 (predicted) |
The compound’s solubility profile suggests compatibility with aqueous and organic media, making it versatile for synthetic applications. Spectroscopic characterization would involve:
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¹H NMR: Peaks between δ 2.5–3.5 ppm for bridgehead protons.
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¹³C NMR: Signals near δ 40–50 ppm for nitrogen-adjacent carbons.
Applications in Scientific Research
Organic Synthesis
The compound serves as a building block for:
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Ligand Design: Coordination complexes with transition metals (e.g., Ru, Pd).
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Peptide Mimetics: Rigid backbones for constraining peptide conformations.
Materials Science
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Polymer Additives: Enhance thermal stability in polyamides.
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Coordination Frameworks: Porous materials for gas storage.
Aspect | Protocol |
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Personal Protective Equipment (PPE) | Nitrile gloves, lab coat, safety goggles |
Ventilation | Use fume hoods for powder handling |
Spill Management | Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste |
Disposal | Incinerate via licensed facilities compliant with EPA guidelines |
Comparison with Related Azabicyclo Compounds
Structural Analogues
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1,4-Diazabicyclo[4.2.1]nonane: Lacks the third nitrogen, reducing hydrogen-bonding capacity.
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1,3,5-Triazabicyclo[3.2.1]octane: Smaller ring size increases ring strain but enhances reactivity.
Functional Differences
The 1,3,6-triaza configuration offers unique steric and electronic properties, enabling selective interactions in catalytic and biological systems.
Future Research Directions
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Synthetic Optimization: Develop high-yield routes using flow chemistry.
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Pharmacological Profiling: Screen against kinase and protease libraries.
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Ecotoxicology Studies: Assess biodegradation and bioaccumulation potential.
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